molecular formula C19H24O3 B5132802 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene

2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene

Cat. No. B5132802
M. Wt: 300.4 g/mol
InChI Key: KHSHNVDZVMCLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene, also known as MDPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MDPB is a member of the phenethylamine class of compounds and has a molecular weight of 328.46 g/mol.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. This results in the modulation of neurotransmitter activity, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene has been shown to have a variety of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive function, and improved motor coordination. Additionally, 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene in lab experiments is its specificity for certain neurotransmitter systems, which allows for more targeted research. Additionally, 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene has been shown to have a relatively low toxicity profile, making it a safer option for research purposes. However, one limitation of using 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are a number of potential future directions for research involving 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene. These include further investigation of its mechanism of action, exploration of its potential therapeutic applications in neurological disorders, and development of more efficient synthesis methods to increase availability for research purposes. Additionally, research could focus on the development of novel compounds based on the structure of 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene, potentially leading to new and more effective research tools.

Synthesis Methods

2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene can be synthesized using a variety of methods, including the Williamson ether synthesis and the Grignard reaction. One commonly used method involves the reaction of 2-methoxyphenol with 1,3-dimethyl-4-chlorobenzene in the presence of potassium carbonate and 1,4-butanediol.

Scientific Research Applications

2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been investigated for its ability to modulate the activity of certain neurotransmitter systems, including dopamine and serotonin. Additionally, 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene has been shown to have potential applications in the treatment of certain neurological disorders, such as Parkinson's disease.

properties

IUPAC Name

2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15-9-8-10-16(2)19(15)22-14-7-6-13-21-18-12-5-4-11-17(18)20-3/h4-5,8-12H,6-7,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSHNVDZVMCLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.